molecular formula C7H6BrN3 B1149012 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine CAS No. 1367795-83-2

4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine

Cat. No. B1149012
M. Wt: 212.05
InChI Key: LISYIQSLBIHUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives, including 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine, often involves palladium-catalyzed cascade reactions. For example, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones through palladium-catalyzed cascade reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines has been reported, demonstrating the versatility of palladium catalysis in the construction of complex imidazo[4,5-c]pyridine architectures (Zhang et al., 2016). Additionally, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized, illustrating the systematic approach in deriving such compounds (Jabri et al., 2023).

Molecular Structure Analysis

The molecular structure and vibrational properties of 1H-imidazo[4,5-c]pyridine have been analyzed, with studies showing the compound crystallizes in the non-centrosymmetric orthorhombic space group Fdd2. The molecules are organized in hydrogen-bonded chains, demonstrating the importance of intermolecular interactions in the solid-state structure of these compounds (Dymińska et al., 2013).

Chemical Reactions and Properties

Imidazo[4,5-c]pyridines participate in a variety of chemical reactions, illustrating their versatility as intermediates in organic synthesis. For instance, the synthesis of imidazo[1,2-c]pyrimidine derivatives from 4-aminopyrimidines, methyl ketones, and halogens showcases the reactivity of these compounds under different conditions (Rogul'chenko et al., 1975).

Physical Properties Analysis

Studies on the vibrational spectra, X-ray, and molecular structure of imidazo[4,5-b]pyridine derivatives, including 1H- and 3H-imidazo[4,5-b]pyridine, provide insights into the physical properties of these compounds. The analysis of bond lengths, bond angles, and hydrogen bonding patterns contributes to our understanding of the structural characteristics that influence the physical properties of these molecules (Lorenc et al., 2008).

Chemical Properties Analysis

The chemical properties of imidazo[4,5-c]pyridines are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromo and methyl groups can significantly affect the reactivity and chemical behavior of these compounds. Studies on the synthesis and reactivity of various imidazo[4,5-c]pyridine derivatives have provided valuable information on their chemical properties, including their potential as intermediates in the synthesis of pharmacologically active compounds (Wang et al., 2016).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Azolo[a]pyridines

    Alkyl derivatives of various imidazo pyridines, including the targeted compound, have been synthesized through alkylation and subsequent cyclization processes. These compounds are crucial intermediates in the synthesis of complex heterocyclic structures (Potikha, Turelik, & Kovtunenko, 2012).

  • Vibrational Spectroscopy and Molecular Structure

    The molecular structure and vibrational energy levels of 1H-imidazo[4,5-b]pyridine and its derivatives have been studied using density functional theory (DFT) and compared with experimental data from X-ray diffraction. These studies provide insights into the molecular interactions and properties of these compounds (Lorenc et al., 2008).

Corrosion Inhibition

  • Inhibition of Steel Corrosion: Imidazo[4,5-b]pyridine derivatives have shown high efficacy as corrosion inhibitors for mild steel in acidic conditions. Their inhibition performance, studied through various spectroscopic and electrochemical techniques, highlights their potential in protecting metals against corrosion (Saady et al., 2021).

Anticancer and Antimicrobial Activity

  • Anticancer and Antimicrobial Potentials: The synthesis and evaluation of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have shown significant promise as anticancer and antimicrobial agents. These compounds, characterized by microwave-assisted and conventional methods, displayed notable activity against cancer cell lines and microbial strains, underscoring their therapeutic potential (Shelke et al., 2017).

properties

IUPAC Name

4-bromo-2-methyl-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISYIQSLBIHUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.